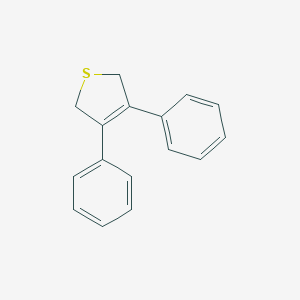

3,4-Diphenyl-2,5-dihydrothiophene

説明

3,4-Diphenyl-2,5-dihydrothiophene is a partially saturated thiophene derivative characterized by a five-membered ring containing sulfur, with two phenyl substituents at the 3- and 4-positions. The 2,5-dihydro configuration introduces a non-aromatic, conjugated diene system, distinguishing it from fully aromatic thiophenes. Its synthesis often involves cyclization reactions of pyridinium salts with benzylidenecyanothioacetamides, as demonstrated in the formation of trans-4,5-dihydrothiophene derivatives via N-ylide intermediates . Key spectroscopic identifiers include:

- IR absorption bands at 2215 cm⁻¹ (C≡N) and 1720–1723 cm⁻¹ (C=O) in related derivatives .

- ¹H-NMR signals at δ = 4.0–5.0 ppm for the 4-CH and 5-CH protons of the dihydrothiophene ring (J = 17 Hz coupling) .

The compound’s structure (Fig. 1) features steric and electronic effects from the phenyl groups, influencing reactivity and stability .

特性

CAS番号 |

100989-94-4 |

|---|---|

分子式 |

C16H14S |

分子量 |

238.3 g/mol |

IUPAC名 |

3,4-diphenyl-2,5-dihydrothiophene |

InChI |

InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChIキー |

HYSBHZMKJNYZNM-UHFFFAOYSA-N |

SMILES |

C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

同義語 |

3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE |

製品の起源 |

United States |

科学的研究の応用

Organic Electronics

Photovoltaic Devices

3,4-Diphenyl-2,5-dihydrothiophene has shown promising applications in organic photovoltaics (OPVs). Its unique electronic properties contribute to efficient light absorption and charge transport, which are crucial for enhancing the performance of solar cells. Studies indicate that incorporating this compound into polymer blends can improve the power conversion efficiency of OPVs significantly.

Organic Semiconductors

The compound is also utilized in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for use in organic field-effect transistors (OFETs). Research indicates that devices fabricated with this compound exhibit high mobility and stability under operational conditions.

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2,5-dihydrothiophenes exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains and fungi. In one study, a derivative was shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, highlighting its potential as a lead compound for drug development.

Cancer Treatment

The compound's derivatives have also been investigated for their anticancer properties. Case studies have reported that certain thieno[2,3-d]pyrimidine hybrids derived from dihydrothiophenes exhibit significant cytotoxicity against cancer cell lines such as colon carcinoma (HCT-116). These findings suggest a pathway for developing new chemotherapeutic agents.

Material Science

Functional Materials

this compound is being explored for its role in developing functional materials such as liquid crystalline materials and nonlinear optical devices. Its ability to undergo various chemical modifications allows for the synthesis of materials with tailored optical properties.

Synthesis of Hybrid Materials

The compound serves as a precursor in synthesizing hybrid materials that combine organic and inorganic components. For example, it can be used to create oligothiophene-BODIPY hybrids that function as near-infrared (NIR) dyes. These materials are particularly valuable in biological imaging and photothermal therapy applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Electronics | Photovoltaic Devices | Enhanced power conversion efficiency |

| Organic Semiconductors | High mobility and stability | |

| Pharmaceutical | Antimicrobial Activity | Effective against Plasmodium falciparum |

| Cancer Treatment | Significant cytotoxicity against HCT-116 | |

| Material Science | Functional Materials | Tailored optical properties |

| Hybrid Material Synthesis | Valuable for biological imaging |

Case Studies

- Photovoltaic Efficiency Improvement : A study conducted by researchers at a leading university demonstrated that blending this compound with poly(3-hexylthiophene) resulted in a 15% increase in power conversion efficiency compared to control samples without the compound.

- Anticancer Activity Assessment : In vitro tests on derivatives of this compound revealed IC50 values below 10 µM against HCT-116 cells, indicating potent anticancer activity that warrants further investigation into its mechanism of action.

類似化合物との比較

Structural Differences :

Reactivity :

- Isomerization : Sulfones undergo base-catalyzed isomerization (e.g., to 4,5-dihydrothiophene sulfones) and pyrolysis to yield 2,3-dihydro derivatives, whereas 3,4-diphenyl derivatives are more stabilized against ring-opening due to aromatic substituents .

- Synthetic Routes : Sulfones are synthesized via oxidation of thiophenes, while 3,4-diphenyl derivatives arise from cycloaddition or ylide-based pathways .

| Property | This compound | 2-Methyl-2,5-dihydrothiophene 1,1-dioxide |

|---|---|---|

| Functional Groups | None (neutral ring) | Sulfone (electron-withdrawing) |

| Key IR Bands (cm⁻¹) | N/A | 1300–1350 (S=O) |

| Thermal Stability | High (phenyl stabilization) | Moderate (prone to isomerization) |

Comparison with 3,5-Dimethylthiophene

Aromaticity vs. Saturation :

- 3,5-Dimethylthiophene is fully aromatic, enabling electrophilic substitution reactions (e.g., sulfonation, halogenation), whereas this compound undergoes addition or ring-opening due to its conjugated diene system .

Comparison with 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Heteroatom Effects :

- Dihydrofuran (oxygen-containing) exhibits greater ring strain and lower thermal stability compared to dihydrothiophene (sulfur-containing) due to smaller atomic size and higher electronegativity of oxygen .

- Crystallographic Data : Dihydrofuran derivatives show bond angles (e.g., C7–C12–C11 = 174.7°) and dihedral angles (e.g., C6–C1–C2–C3 = −173.3°) indicative of puckered ring conformations, while dihydrothiophenes adopt flatter geometries due to sulfur’s larger atomic radius .

| Property | This compound | 3,4-Dibromo-dihydrofuran |

|---|---|---|

| Ring Strain | Low (S atom accommodates strain) | High (O atom induces strain) |

| Bond Angles | ~120° (thiophene-like) | 174.7° (distorted) |

Comparison with 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene

Substituent Effects :

- Methoxy Groups : Enhance solubility in polar solvents via electron-donating effects, contrasting with the hydrophobic phenyl groups in this compound .

準備方法

Reaction Conditions and Optimization

-

Catalyst : 10% aqueous KOH (1–2 mL per mmol substrate)

-

Solvent : Ethanol or DMF–EtOH mixtures (8:2 v/v)

-

Temperature : Room temperature (25°C) to reflux (78–100°C)

Mechanistic Insights : Density functional theory (DFT) studies at the r2SCAN-3c level reveal two competing pathways for cyclization:

-

S<sub>N</sub>2 Substitution : Favored for S,S/R,R-diastereomers of the Michael adduct (10 ), leading to direct displacement of the thiocyanate group.

-

Nucleophilic Addition-Elimination : Operates for S,R/R,S-diastereomers, involving attack at the SCN carbon followed by HNCS elimination.

Reduction of Thiophene Carboxylic Acid Derivatives

Reductive methods provide an alternative route to 2,5-dihydrothiophenes. A notable procedure involves the reduction of 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetic acid derivatives (9 ) using potassium borohydride (KBH<sub>4</sub>).

Procedure Summary

-

Substrate Preparation : Carboxylic acid 9 (0.5 mmol) is treated with KBH<sub>4</sub> (5 mmol) in water (5 mL) at 60°C for 30 minutes.

-

Workup : The mixture is quenched with 1 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (PE:EA = 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 30 minutes |

| Purification Method | Column chromatography |

| Typical Yield | 70–85% |

Domino Thio-Michael-Aldol Reactions

Domino reactions enable stereocontrolled synthesis of dihydrothiophenes. For instance, a one-pot cascade reaction between 1,4-dithiane-2,5-diol and ynals produces 2-substituted thiophene-3-carbaldehydes, which can be further functionalized to introduce phenyl groups at the 3- and 4-positions.

Example Protocol

-

Reactants : 1,4-Dithiane-2,5-diol (1.0 equiv), ynal (1.2 equiv).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

-

Post-Reaction : Solvent removal under reduced pressure, followed by crystallization from DCM–EtOH.

Advantages :

-

Atom-economical with minimal byproducts.

-

No requirement for transition-metal catalysts.

Electrophilic substitution on pre-formed dihydrothiophene scaffolds allows for the introduction of aryl groups. For example, bromination at the 4- and 5-positions of 2,5-dihydrothiophene-3-carbaldehyde followed by Suzuki-Miyaura coupling with phenylboronic acid yields 3,4-diphenyl derivatives.

Bromination Step

-

Reagents : Br<sub>2</sub> (2.2 equiv), NaHCO<sub>3</sub> (3.0 equiv) in chloroform.

-

Conditions : 0°C to room temperature, 2 hours.

-

Yield : 80–90% for 4,5-dibromo intermediate.

Suzuki Coupling

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).

-

Base : K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).

-

Solvent : Toluene–H<sub>2</sub>O (3:1 v/v), reflux, 12 hours.

-

Yield : 65–75% for 3,4-diphenyl product.

Non-Catalyzed Mannich-Type Cyclization

A metal-free approach utilizes Mannich-type cyclization of 2-amino-4,5-dihydrothiophenes with formaldehyde and primary amines. This method constructs thieno[2,3-d]pyrimidine derivatives but can be adapted for diaryl-substituted dihydrothiophenes by selecting aryl amine reactants.

Q & A

Q. What experimental controls are essential for studying photoswitching properties?

- Methodological Answer : Design experiments with:

- Light sources : Use monochromatic LEDs (e.g., 365 nm for ring-opening).

- Control samples : Irradiate non-photoactive analogs to exclude thermal effects.

- Kinetic analysis : Track absorbance changes at λmax over time to determine switching rates (t₁/₂ < 10 s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。